molecular formula C13H17ClN2O B3133370 N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride CAS No. 387827-21-6

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

Cat. No. B3133370
CAS RN: 387827-21-6
M. Wt: 252.74 g/mol
InChI Key: BYPBRKKVMCDMCR-UHFFFAOYSA-N
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Description

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride, also known as TPCA-1, is a small molecule inhibitor of nuclear factor-kappaB (NF-κB) activation. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses, as well as in the development of cancer and other diseases. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Scientific Research Applications

Pharmacological and Toxicological Research

  • Neurotoxicity and Parkinsonism : Research has explored the neurotoxic effects of similar compounds and their implications in conditions like Parkinson's disease. For example, the relationship between acetaldehyde (a compound related to the structural class of tetrahydropyridines) and parkinsonism, with a focus on the role of CYP450 2E1 isozyme, highlights the importance of understanding the metabolic and toxicological pathways of such compounds. This is crucial for identifying potential neuroprotective strategies or understanding the pathogenesis of neurodegenerative diseases (Vaglini et al., 2013).

  • Analgesic and Antipyretic Drug Metabolism : The compound's relevance to the metabolism of paracetamol, a widely used analgesic and antipyretic, is another area of interest. Studies on acetaminophen metabolism and related genetic differences provide insights into how similar compounds are processed in the body and their implications for therapeutic efficacy and toxicity. This research is pivotal for optimizing drug dosing and minimizing adverse effects (Zhao & Pickering, 2011).

Environmental Impact and Degradation

  • Environmental Presence and Degradation : The presence of acetaminophen and similar compounds in the environment, particularly water sources, and their degradation pathways are significant concerns. Research into the environmental impact, removal strategies, and transformation pathways of acetaminophen highlights the broader implications of pharmaceutical pollutants. Understanding how such compounds degrade and their potential environmental toxicity is crucial for developing effective waste management and water treatment strategies (Vo et al., 2019).

Synthetic Chemistry Applications

  • Synthetic Organic Chemistry : The compound's structure and reactivity are of interest in synthetic organic chemistry, particularly in developing new synthetic methods or compounds with potential therapeutic applications. Research in this field aims to explore the synthetic routes and chemical properties of such compounds, offering a foundation for novel drug development and understanding of chemical reactivity (Kondo & Murakami, 2001).

Mechanism of Action

Target of Action

It is structurally similar to mptp , a neurotoxin that targets dopaminergic neurons .

Mode of Action

Given its structural similarity to mptp , it might also interact with dopaminergic neurons. MPTP is known to block mitochondrial complex I, leading to mitochondrial dysfunction .

Biochemical Pathways

Mptp, a structurally similar compound, is known to cause oxidative stress by producing free radicals in the body . This suggests that N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride might also affect similar biochemical pathways.

Pharmacokinetics

Mptp can be metabolized into mpp+ , suggesting that this compound might also have similar metabolic pathways.

Result of Action

Mptp is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . This suggests that this compound might have similar effects.

properties

IUPAC Name

N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-5,9,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPBRKKVMCDMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
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N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
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N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
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N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
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N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
Reactant of Route 6
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

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